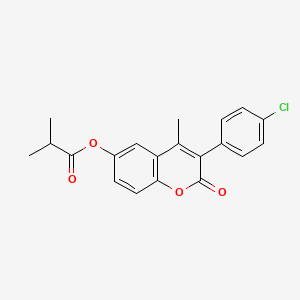
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is an organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a 4-chlorophenyl group and a 2-methylpropanoate ester group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 2-methylpropanoic acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. For example, it has been shown to inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate: This compound has a similar structure but with an acetate ester group instead of a 2-methylpropanoate group. It exhibits similar chemical properties and biological activities.
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate: This compound contains a benzoate ester group and has been studied for its potential use in drug development.
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl butanoate: This compound has a butanoate ester group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H17ClO4 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C20H17ClO4/c1-11(2)19(22)24-15-8-9-17-16(10-15)12(3)18(20(23)25-17)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
InChI Key |
QCZOCZFXFQVOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















